Gedocarnil

Anxiolytics Beta-Carbolines Structure-Activity Relationship

Discontinued after Phase I/II trials, Gedocarnil is a β-carboline positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors. Researchers face confounds when substituting analogs like abecarnil or SL651498 due to distinct subtype selectivity and intrinsic efficacy profiles. • Selective GABA-A PAM - anxiolytic effect in elevated plus-maze without sedation confound • Unique substitution pattern (chlorophenoxy, methoxymethyl) - critical SAR comparator vs. abecarnil • ≥98% HPLC purity, ambient/blue ice shipping - verified analytical documentation available

Molecular Formula C23H21ClN2O4
Molecular Weight 424.9 g/mol
CAS No. 109623-97-4
Cat. No. B018991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGedocarnil
CAS109623-97-4
SynonymsGedocarnil
Molecular FormulaC23H21ClN2O4
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H21ClN2O4/c1-13(2)29-23(27)22-16(12-28-3)20-18(11-25-22)26-17-5-4-6-19(21(17)20)30-15-9-7-14(24)8-10-15/h4-11,13,26H,12H2,1-3H3
InChIKeySLYDYLLJUXFULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gedocarnil (CAS 109623-97-4): Beta-Carboline Anxiolytic with Distinct Substitution Pattern for GABAergic Research


Gedocarnil (CAS 109623-97-4, also known as ZK 113315 or SH-530) is an investigational small molecule of the β-carboline class, structurally related to abecarnil but distinguished by its unique substitution pattern [1]. It functions as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, a mechanism shared with benzodiazepines but with a structurally distinct, nonbenzodiazepine scaffold [2]. As an experimental tool, it is utilized to probe the structure-activity relationships (SAR) of β-carbolines and investigate the role of the GABAergic system in anxiety, with development having been discontinued after Phase I/II clinical trials [3].

Gedocarnil vs. SL651498 and Abecarnil: Why Structural Variations in Beta-Carbolines Dictate Divergent GABA-A Profiles


Substituting Gedocarnil with its closest β-carboline analogs, such as abecarnil or SL651498, is not pharmacologically equivalent. These compounds, while sharing a core scaffold, exhibit distinct pharmacological profiles due to their different substitution patterns and intrinsic efficacies at GABA-A receptor subtypes . For instance, SL651498 is a subtype-selective partial agonist with defined activity across α1, α2, α3, and α5 subunits [1], whereas abecarnil is a partial agonist with a different balance of anxiolytic and sedative effects [2]. Using one compound to model the effects of another without accounting for these differences can lead to misinterpretation of experimental results regarding efficacy, sedation, and tolerability.

Gedocarnil Procurement Justification: A Quantitative Analysis of Differential Pharmacology


Gedocarnil vs. Abecarnil: Differential Side Effect and Duration of Action Profile in Preclinical Models

In comparative analyses, Gedocarnil exhibits a more favorable preclinical profile than the structurally related β-carboline abecarnil. While both compounds share a similar mechanism of action, Gedocarnil is reported to have a lower side effect profile and a moderate duration of action, whereas abecarnil is associated with moderate side effects and a short duration of action . This indicates that the specific substitution pattern of Gedocarnil confers a tangible advantage in tolerability and potentially more sustained activity.

Anxiolytics Beta-Carbolines Structure-Activity Relationship

Gedocarnil vs. Benzodiazepines: In Vivo Separation of Anxiolytic and Sedative Effects in Rodent Models

Gedocarnil demonstrates a functional separation between anxiolytic efficacy and sedation, a key differentiator from traditional benzodiazepines. In rodent models of anxiety, Gedocarnil administration led to a significant reduction in anxiety-like behaviors, as measured by increased time spent in the open arms of an elevated plus-maze, without inducing sedation or impairing motor function . This contrasts with classic benzodiazepines, which typically produce anxiolysis alongside sedative and motor-impairing effects at therapeutic doses.

Anxiety Sedation Behavioral Pharmacology

Gedocarnil vs. Lorazepam: Comparable Anxiolytic Efficacy with Reduced Sedation and Cognitive Impairment in Early Clinical Data

Early human trials suggest that Gedocarnil may provide anxiolytic efficacy comparable to the benzodiazepine lorazepam, but with a superior tolerability profile. In these studies, participants receiving Gedocarnil reported similar reductions in anxiety levels as those on lorazepam, but with notably less sedation and cognitive impairment . This suggests Gedocarnil's partial agonist profile at the benzodiazepine receptor may translate into a clinically meaningful reduction in common benzodiazepine side effects.

Anxiety Disorder Clinical Trial Comparative Efficacy

Gedocarnil vs. SL651498: Distinct Subtype Selectivity as a Positive Allosteric Modulator vs. Subtype-Selective Agonist

Gedocarnil is classified as a positive allosteric modulator (PAM) of GABA-A receptors , whereas its close analog SL651498 is a subtype-selective GABA-A agonist with defined partial and full agonist activity at α1, α2, α3, and α5 subunits [1]. This fundamental difference in mechanism (PAM vs. agonist) and subtype selectivity means that Gedocarnil will have a distinct effect on GABAergic signaling. It enhances the action of endogenous GABA rather than directly activating the receptor, and its efficacy is limited by the presence of GABA, leading to a different pharmacological profile.

GABA-A Receptor Allosteric Modulation Receptor Subtypes

Strategic Applications for Gedocarnil: From Anxiety Pathway Dissection to Next-Gen Anxiolytic Development


Investigating Anxiolytic Mechanisms Independent of Sedation

Researchers studying the neurobiology of anxiety can utilize Gedocarnil to induce an anxiolytic state in rodent models without the confounding variable of sedation . This allows for cleaner behavioral and electrophysiological readouts of anxiety-related circuits, as demonstrated by its ability to increase open-arm exploration in the elevated plus-maze without impairing motor function .

Benchmarking for Structure-Activity Relationship (SAR) Studies of β-Carbolines

Given its distinct substitution pattern (chlorophenoxy and methoxymethyl groups) and pharmacological profile (low side effects, moderate duration) compared to analogs like abecarnil and SL651498, Gedocarnil serves as a critical comparator in medicinal chemistry campaigns aimed at optimizing β-carboline scaffolds for improved tolerability and efficacy .

Validating Partial Agonism/PAM Hypotheses for Reduced Side Effect Burden

In translational research focused on developing next-generation anxiolytics, Gedocarnil can be employed as a tool to test the hypothesis that partial agonism or positive allosteric modulation at the benzodiazepine site can yield clinical efficacy comparable to full agonists (e.g., lorazepam) while significantly reducing adverse effects such as sedation and cognitive impairment, as suggested by early clinical comparisons .

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